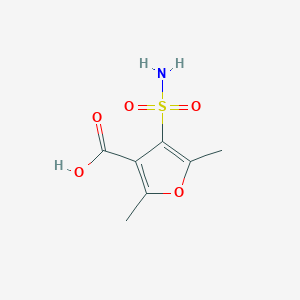

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWRJNLSEWKOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Introduction

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structural motif, featuring a substituted furan ring with both a carboxylic acid and a sulfonamide group, makes it a compelling scaffold for the design of novel therapeutic agents. Furan-based structures are known pharmacophores in a variety of drugs, and the incorporation of a sulfonamide moiety can impart a range of pharmacological activities, including diuretic and antibacterial properties.[1][2] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, designed for researchers, scientists, and professionals in the field of drug development. The synthesis is presented in a logical sequence, with detailed experimental protocols and an in-depth discussion of the chemical principles underpinning each transformation.

Strategic Overview of the Synthesis

The synthesis of this compound can be logically approached in a three-stage process. This strategy focuses on the initial construction of the core furan scaffold, followed by the crucial introduction of the sulfamoyl group, and culminating in the final modification to yield the target carboxylic acid.

Figure 1: Overall synthetic strategy.

Stage 1: Synthesis of the 2,5-Dimethylfuran-3-carboxylate Core

The initial and foundational step of this synthesis is the construction of the 2,5-dimethylfuran-3-carboxylate ring system. For this, the Fiesselmann furan synthesis offers a robust and well-established method. This reaction involves the condensation of an α-haloketone with a β-ketoester in the presence of a base.

Causality of Experimental Choices:

-

Reactants: Ethyl acetoacetate serves as the β-ketoester, providing the carbon backbone for the C3 and C4 positions of the furan ring, along with the ester functionality. α-Chloroacetone is the chosen α-haloketone, which will form the C2 and C5 positions of the furan ring, complete with the methyl substituents.

-

Base: Sodium ethoxide is employed as the base to deprotonate the active methylene group of ethyl acetoacetate, generating the nucleophilic enolate necessary for the initial alkylation reaction.

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the sodium ethoxide base.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with absolute ethanol (200 mL).

-

Base Preparation: Sodium metal (11.5 g, 0.5 mol) is added portion-wise to the ethanol with stirring. The flask should be cooled in an ice bath to manage the exothermic reaction.

-

Addition of Ethyl Acetoacetate: Once all the sodium has reacted to form sodium ethoxide, the solution is cooled to 0-5 °C. Ethyl acetoacetate (65 g, 0.5 mol) is then added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Alkylation: After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C. α-Chloroacetone (46.3 g, 0.5 mol) is then added dropwise, ensuring the temperature does not exceed 10 °C.

-

Cyclization: The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the precipitated sodium chloride is removed by filtration. The ethanol is removed from the filtrate under reduced pressure. The resulting residue is dissolved in diethyl ether (250 mL) and washed with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation to afford ethyl 2,5-dimethylfuran-3-carboxylate as a colorless oil.

| Parameter | Value |

| Typical Yield | 75-85% |

| Boiling Point | 110-112 °C at 15 mmHg |

| Appearance | Colorless to pale yellow oil |

| Key Spectroscopic Data | ¹H NMR consistent with the structure. |

Stage 2: Introduction of the Sulfamoyl Group via Electrophilic Sulfonylation

This stage is the most critical and chemically nuanced part of the synthesis. It involves an electrophilic aromatic substitution on the electron-rich furan ring. The directing effects of the substituents on the furan ring are paramount in determining the regiochemical outcome of this reaction.

Mechanistic Considerations and Regioselectivity:

The furan ring is inherently activated towards electrophilic attack. The positions ortho to the oxygen atom (C2 and C5) are the most nucleophilic.[3] However, in our substrate, these positions are blocked by methyl groups. The remaining unsubstituted position is C4. The substituents at C2, C3, and C5 collectively influence the reactivity of the C4 position.

-

-CH₃ groups (at C2 and C5): These are electron-donating groups and activate the furan ring towards electrophilic substitution.

-

-COOEt group (at C3): This is an electron-withdrawing group and deactivates the ring. It directs incoming electrophiles to the meta position, which in this case is the C4 position.[2]

The combined electronic effects of the activating methyl groups and the meta-directing ester group synergistically favor the electrophilic attack at the C4 position.

Figure 2: Rationale for regioselective sulfonation.

The chosen reagent for this transformation is chlorosulfonic acid (ClSO₃H). It is a powerful electrophilic sulfonating agent that will react with the furan ring to introduce a chlorosulfonyl group (-SO₂Cl). This intermediate is then readily converted to the sulfonamide by reaction with ammonia.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate

-

Chlorosulfonation:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with ethyl 2,5-dimethylfuran-3-carboxylate (36.4 g, 0.2 mol) dissolved in dry dichloromethane (200 mL).

-

Reagent Addition: The solution is cooled to -10 °C in an ice-salt bath. Chlorosulfonic acid (25.6 g, 0.22 mol) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below -5 °C. The reaction is highly exothermic and generates HCl gas.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at -10 °C for an additional 2 hours. The progress of the reaction can be monitored by quenching a small aliquot with water and analyzing by TLC.

-

-

Amination:

-

Quenching: The reaction mixture containing the intermediate ethyl 2,5-dimethyl-4-chlorosulfonylfuran-3-carboxylate is carefully and slowly poured onto crushed ice (500 g) with vigorous stirring.

-

Ammonia Addition: The resulting mixture is then neutralized and made basic by the slow addition of concentrated aqueous ammonia (approx. 100 mL), keeping the temperature below 10 °C with external cooling. The pH should be adjusted to ~9-10.

-

Product Formation: The mixture is stirred for 1 hour at room temperature to complete the formation of the sulfonamide.

-

Isolation: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an ethanol/water mixture to yield ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate as a white solid.[4]

-

| Parameter | Value |

| Typical Yield | 60-70% (over two steps) |

| Appearance | White crystalline solid |

| Key Spectroscopic Data | ¹H NMR showing the presence of the -SO₂NH₂ protons. |

Stage 3: Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions.

Causality of Experimental Choices:

-

Base: Sodium hydroxide is a strong base that effectively hydrolyzes the ester.

-

Solvent System: A mixture of ethanol and water is used to ensure the solubility of both the organic ester and the aqueous sodium hydroxide.

-

Acidification: Hydrochloric acid is used to protonate the carboxylate salt formed during the saponification, leading to the precipitation of the final product.

Experimental Protocol: Synthesis of this compound

-

Saponification:

-

Reaction Setup: A round-bottom flask is charged with ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate (24.7 g, 0.1 mol), ethanol (100 mL), and a solution of sodium hydroxide (8 g, 0.2 mol) in water (50 mL).

-

Heating: The mixture is heated to reflux with stirring for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Solvent Removal: The ethanol is removed under reduced pressure.

-

Acidification: The remaining aqueous solution is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.

-

Precipitation and Isolation: The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

-

| Parameter | Value |

| Typical Yield | >90% |

| Appearance | White to off-white solid |

| Key Spectroscopic Data | Disappearance of the ethyl ester signals in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal. |

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The synthesis is based on well-established and high-yielding reactions, making it suitable for laboratory-scale production. The key to the successful synthesis lies in the understanding and control of the regioselective electrophilic sulfonation of the furan ring. This guide, with its detailed protocols and mechanistic rationale, serves as a valuable resource for researchers engaged in the synthesis of novel furan-based compounds for drug discovery and development.

References

- PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.

-

Furan synthesis. Organic Chemistry Portal. [Link]

- The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.

-

Why does the electrophilic substitution of furan happen at 2 and 5 positions? Quora. [Link]

- The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate.

-

Synthetic studies on diuretics. 5-(3,3-N,S-substituted-2-propenoyl)-2,3-dihydro-2-benzo[b]furancarboxylic acids. PubMed. [Link]

-

Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate. PubChem. [Link]

-

Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

-

Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

Sources

- 1. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Synthesis in Review: Photoredox Enabled Synthesis of Sulfonamides and Derivatives | Domainex [domainex.co.uk]

An In-depth Technical Guide to 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intersection of furan chemistry with sulfonamide pharmacophores has yielded molecules of significant interest in medicinal chemistry. This guide focuses on a specific, yet underexplored member of this class: 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid . While direct literature on this compound is sparse, this document, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview by integrating established synthetic methodologies for related furan derivatives with the known biological relevance of sulfamoyl-containing heteroaromatics. We will explore its fundamental molecular characteristics, propose a logical synthetic pathway, and discuss its potential applications in drug discovery, thereby providing a foundational resource for researchers in this field.

Core Molecular Attributes

The foundational step in understanding any novel compound is to establish its basic molecular and physical properties. For this compound, these have been determined as follows:

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₅S | [1] |

| Molecular Weight | 219.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1087784-71-1 | [1] |

These fundamental data are critical for accurate experimental design, from calculating molar equivalents in synthesis to preparing solutions for biological assays.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages:

-

Sulfonylation of the Furan Ring: Introduction of the sulfonyl chloride group onto the furan scaffold.

-

Amination of the Sulfonyl Chloride: Conversion of the sulfonyl chloride to the desired sulfamoyl group.

Step 1: Synthesis of 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid

The introduction of a sulfonyl group onto an aromatic ring is a classic electrophilic aromatic substitution reaction.

Protocol:

-

To a solution of 2,5-dimethyl-3-furoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane, add chlorosulfonic acid (a slight excess, e.g., 1.1 equivalents) dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction is carefully quenched by pouring it over ice.

-

The product, 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid, can then be extracted with an organic solvent and purified.

Causality of Experimental Choices:

-

Chlorosulfonic acid is a powerful sulfonating agent, ideal for this transformation.

-

The use of an inert solvent and low temperature is crucial to prevent degradation of the starting material and to manage the reactivity of the sulfonating agent.

Step 2: Synthesis of this compound

The newly formed sulfonyl chloride is a reactive intermediate that can be readily converted to the corresponding sulfonamide.

Protocol:

-

The purified 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid (1 equivalent) is dissolved in a suitable solvent like tetrahydrofuran.

-

The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The product, this compound, can be isolated by acidification of the reaction mixture, followed by extraction and purification.

Causality of Experimental Choices:

-

Excess ammonia is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl byproduct.

-

Acidification in the workup step is necessary to protonate the carboxylic acid, facilitating its extraction into an organic solvent.

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties and Structural Insights

The chemical properties of this compound are dictated by its constituent functional groups: the furan ring, the carboxylic acid, and the sulfamoyl group.

-

Acidity: The carboxylic acid moiety is the primary acidic center of the molecule. The electron-withdrawing nature of the adjacent sulfamoyl group is expected to increase the acidity of the carboxylic acid compared to the parent 2,5-dimethyl-3-furoic acid. The sulfamoyl group itself has acidic protons, which can participate in hydrogen bonding.

-

Solubility: The presence of both a carboxylic acid and a sulfamoyl group suggests that the compound will have some solubility in polar protic solvents and aqueous basic solutions.

-

Reactivity: The furan ring is susceptible to electrophilic attack, though the electron-withdrawing substituents will deactivate it to some extent. The carboxylic acid can undergo esterification and amidation reactions, while the sulfamoyl group can be further functionalized.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several promising avenues for drug discovery and development.

Rationale as a Bioactive Scaffold

-

Furan Core: The furan ring is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.

-

Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore, most famously found in sulfa drugs, the first class of synthetic antibiotics.[2] It is also a key component in diuretics, anticonvulsants, and anti-inflammatory drugs. Furan-containing sulfonamides have shown potential as carbonic anhydrase inhibitors and antimicrobial agents.[3]

-

Carboxylic Acid Group: The carboxylic acid functional group can be a crucial part of a pharmacophore, often involved in key binding interactions with biological targets.[4] However, it can also present challenges in terms of metabolic stability and membrane permeability.[4] The sulfamoyl group in the target molecule can be considered a bioisostere of a carboxylic acid, potentially offering an alternative binding motif with different physicochemical properties.

Potential Therapeutic Targets

Given its structure, this compound and its derivatives could be investigated for a variety of therapeutic applications:

-

Antimicrobial Agents: The combination of the furan ring and the sulfonamide group suggests potential antibacterial and antifungal activity.[5]

-

Enzyme Inhibitors: Sulfonamides are known to inhibit a variety of enzymes. For instance, sulfamoyl heteroarylcarboxylic acids have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics.[6]

-

Anticancer Agents: Certain furan and sulfonamide derivatives have demonstrated cytotoxic effects against cancer cell lines.

Caption: Interplay of structure, properties, and applications.

Future Directions and Conclusion

This compound represents a molecule of significant, yet largely untapped, potential. This guide has provided its core molecular attributes and a plausible synthetic route, offering a starting point for its chemical synthesis and subsequent investigation. The confluence of the furan, carboxylic acid, and sulfamoyl moieties within a single, relatively small molecule makes it an attractive scaffold for the development of novel therapeutic agents.

Future research should focus on the validation of the proposed synthetic pathway, followed by a thorough characterization of the compound's physicochemical properties. Subsequently, a broad biological screening against various targets, particularly bacterial, fungal, and cancer cell lines, would be a logical next step to uncover its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation drugs based on this promising furan-sulfonamide scaffold.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

-

Kondo, H., et al. (2020). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. mBio, 11(2), e03144-19. [Link]

-

Molecules. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 27(23), 8255. [Link]

-

Preprints.org. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

Sources

- 1. US4603205A - Furan-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, outlines detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data. In the absence of extensive empirical data in public literature, this guide establishes a foundational framework for approaching the solubility assessment of this compound.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound like this compound, understanding its solubility profile in a range of organic solvents is paramount for various stages of drug development, including formulation, purification, and the design of analytical methods. This guide provides a detailed exploration of the factors governing the solubility of this specific molecule and a practical approach to its experimental determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.

Molecular Structure:

Caption: Molecular structure of this compound.

This molecule comprises a central furan ring, which is an aromatic heterocycle, substituted with two methyl groups, a carboxylic acid group, and a sulfonamide group.

-

Furan Ring: The furan ring itself is a polar aromatic system due to the presence of the oxygen heteroatom.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly enhances solubility in polar protic solvents.

-

Sulfonamide (-SO₂NH₂): The sulfonamide group is also polar and can participate in hydrogen bonding. Sulfonamides are known to have both acidic and basic properties, which can influence their solubility in response to pH changes[1].

-

Methyl Groups (-CH₃): These are nonpolar, hydrophobic groups that will tend to decrease solubility in polar solvents and increase it in nonpolar solvents.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, computational models provide valuable estimates of its physicochemical properties.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₉NO₅S | American Elements |

| Molecular Weight | 219.22 g/mol | American Elements |

| Appearance | Powder | American Elements |

| IUPAC Name | This compound | American Elements |

Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute and the solvent determines the extent of dissolution.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. Due to the presence of the carboxylic acid and sulfonamide groups, this compound is expected to exhibit moderate to good solubility in these solvents. The acidic nature of the carboxylic acid and the sulfonamide group will likely lead to increased solubility in alkaline aqueous solutions through salt formation[1].

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents are polar but do not have hydrogen-donating capabilities. The polarity of the furan ring, carboxylic acid, and sulfonamide groups should allow for favorable dipole-dipole interactions, suggesting potential solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The presence of multiple polar functional groups suggests that the solubility of this compound in nonpolar solvents will be limited. The nonpolar methyl groups may contribute slightly to solubility in these solvents, but the overall polarity of the molecule will likely dominate.

Experimental Protocol for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining reliable solubility data. The following outlines a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Sources

The Architect's Guide to a Foundational Heterocycle: Historical Synthesis of Furan-3-Carboxylic Acids

For the Attention of Researchers, Scientists, and Professionals in Drug Development

Abstract

The furan-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry and materials science, lending its unique electronic and structural properties to a diverse array of functional molecules. While modern synthetic chemistry offers sophisticated routes to this valuable building block, a deep understanding of the historical methods of its creation provides not only a rich chemical context but also foundational knowledge applicable to contemporary synthetic challenges. This technical guide provides a comprehensive exploration of the seminal, historical methods for the synthesis of furan-3-carboxylic acids. We will delve into the mechanistic underpinnings of these classic transformations, providing detailed experimental protocols and highlighting the ingenuity of early organic chemists in constructing this essential heterocyclic core.

Introduction: The Strategic Importance of the Furan-3-Carboxylic Acid Moiety

The furan ring, an oxygen-containing five-membered aromatic heterocycle, is a cornerstone of organic chemistry.[1] Its derivatives are ubiquitous in natural products, pharmaceuticals, and agrochemicals. The placement of a carboxylic acid group at the 3-position of the furan ring introduces a key functional handle for further molecular elaboration, influencing the molecule's polarity, acidity, and ability to participate in hydrogen bonding and other non-covalent interactions. This strategic positioning, however, presents a synthetic challenge compared to the more readily accessible 2-substituted furans, often requiring specialized synthetic strategies.[1] A journey through the historical synthesis of furan-3-carboxylic acids reveals the evolution of synthetic organic chemistry and provides a robust toolkit of reactions that remain relevant today.

Pillar 1: The Feist-Benary Synthesis - A Cornerstone of Furan Construction

One of the most enduring and versatile methods for the construction of the furan nucleus is the Feist-Benary synthesis, first reported independently by Franz Feist and Erich Benary in the early 20th century.[2][3] This powerful reaction constructs the furan ring through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2]

Mechanistic Rationale

The elegance of the Feist-Benary synthesis lies in its sequential bond formation, driven by the inherent reactivity of the starting materials. The currently accepted mechanism proceeds through the following key steps:

-

Enolate Formation: A base, typically a mild one like pyridine or ammonia to prevent hydrolysis of ester groups, deprotonates the active methylene group of the β-dicarbonyl compound to form a nucleophilic enolate.[4]

-

Nucleophilic Attack: The enolate then attacks the electrophilic carbon of the α-halo ketone in an SN2 fashion, displacing the halide and forming a 1,4-dicarbonyl intermediate.

-

Intramolecular Cyclization and Dehydration: The intermediate 1,4-dicarbonyl compound then undergoes an intramolecular aldol-type condensation, where one of the carbonyl oxygens attacks the other carbonyl carbon, followed by dehydration to yield the aromatic furan ring.[5]

Application to Furan-3-Carboxylic Acid Synthesis

The true power of the Feist-Benary synthesis for our target molecule becomes apparent when ethyl acetoacetate is employed as the β-dicarbonyl component. This readily available starting material directly installs the desired carboxylate functionality at the 3-position of the resulting furan.

Table 1: Key Parameters in the Feist-Benary Synthesis of Furan-3-Carboxylates [4]

| Parameter | Description | Field-Proven Insights |

| α-Halo Ketone | Provides the C2 and C5 carbons of the furan ring. | Chloroacetone and bromoacetone are common choices. Reactivity follows the trend I > Br > Cl. |

| β-Dicarbonyl | Ethyl acetoacetate is the classic choice for furan-3-carboxylates. | Other β-ketoesters can be used to introduce different ester groups. |

| Base | Pyridine or ammonia are historically used. | Milder bases are crucial to prevent saponification of the ester group. |

| Solvent | Typically alcoholic solvents like ethanol. | Aprotic solvents like DMF can also be employed. |

| Temperature | Often requires heating to drive the reaction to completion. | Reaction times can be long, and optimization may be necessary. |

Illustrative Experimental Protocol: Synthesis of Ethyl 2,4-dimethylfuran-3-carboxylate

This protocol is a representative example of the Feist-Benary synthesis applied to the preparation of a furan-3-carboxylate derivative.

Materials:

-

Ethyl acetoacetate

-

Chloroacetone

-

Pyridine

-

Ethanol

Procedure:

-

To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add pyridine (1.1 equivalents).

-

Slowly add chloroacetone (1 equivalent) to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with dilute acid to remove pyridine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the ethyl 2,4-dimethylfuran-3-carboxylate.

Pillar 2: The Paal-Knorr Synthesis - Cyclization of 1,4-Dicarbonyls

Another foundational method in furan synthesis is the Paal-Knorr synthesis, reported in 1884.[6][7] This acid-catalyzed reaction transforms a 1,4-dicarbonyl compound into a furan through intramolecular cyclization and dehydration.[8] While conceptually straightforward, the utility of this method for synthesizing furan-3-carboxylic acids hinges on the accessibility of the appropriately substituted 1,4-dicarbonyl precursor.

Mechanistic Rationale

The Paal-Knorr furan synthesis is a classic example of an acid-catalyzed cyclization-dehydration reaction. The mechanism involves:

-

Protonation and Enolization: One of the carbonyl groups is protonated by the acid catalyst, increasing its electrophilicity. The other carbonyl group tautomerizes to its enol form.

-

Intramolecular Attack: The nucleophilic enol attacks the protonated carbonyl, forming a five-membered cyclic hemiacetal.[5]

-

Dehydration: The hemiacetal is then dehydrated under the acidic conditions to form the aromatic furan ring.

Application to Furan-3-Carboxylic Acid Synthesis

The synthesis of a furan-3-carboxylic acid via the Paal-Knorr reaction requires a 1,4-dicarbonyl compound that already contains the necessary carboxyl or ester functionality at the appropriate position. The preparation of these precursors can sometimes be more challenging than the cyclization step itself.

Table 2: Considerations for the Paal-Knorr Synthesis of Furan-3-Carboxylic Acids

| Aspect | Description | Field-Proven Insights |

| 1,4-Dicarbonyl Precursor | Must contain a latent or protected carboxylic acid/ester at the C2 or C3 position of the dicarbonyl chain. | The synthesis of these precursors is often the rate-limiting step of the overall sequence. |

| Acid Catalyst | Strong protic acids (H₂SO₄, HCl) or Lewis acids can be used. | The choice of acid can influence the yield and side product formation. |

| Reaction Conditions | Typically requires heating to facilitate dehydration. | Anhydrous conditions are often preferred to prevent side reactions. |

Pillar 3: Alternative and Historical Approaches

Beyond the two major named reactions, other historical methods have contributed to the synthesis of furan-3-carboxylic acids, often through the transformation of other furan derivatives or from acyclic precursors.

From Dihydrofuran Precursors

A more modern, yet conceptually related, approach involves the aromatization of a pre-formed dihydrofuran ring. For instance, furan-3-carboxylic acid can be conveniently synthesized from 4-trichloroacetyl-2,3-dihydrofuran. This method involves the aromatization of the dihydrofuran ring, followed by nucleophilic displacement of the trichloromethyl group by hydroxide.[1] This highlights a strategy of building the core ring first and then installing the desired functionality.

From Biomass-Derived Precursors: The Case of Mucic Acid

Historically, many simple furan derivatives were first obtained from natural sources. For example, 2-furoic acid was first prepared by the dry distillation of mucic acid.[9] While this process primarily yields the 2-substituted isomer, it underscores the early efforts to utilize biomass as a chemical feedstock. The selective synthesis of furan-3-carboxylic acid from such precursors remains a more complex challenge.

Conclusion: A Legacy of Synthesis and a Future of Innovation

The historical methods for the synthesis of furan-3-carboxylic acids, particularly the Feist-Benary and Paal-Knorr reactions, represent fundamental pillars of heterocyclic chemistry. They not only provide reliable and often scalable routes to this important scaffold but also offer invaluable lessons in reaction design and mechanistic thinking. For today's researchers in drug discovery and materials science, a thorough understanding of these classic transformations provides a strong foundation upon which to build new and innovative synthetic strategies. The enduring relevance of these historical methods is a testament to the ingenuity of their discoverers and the timeless principles of organic synthesis.

References

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(24), 4777-4779. [Link]

-

DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]

-

MBB College. (n.d.). Synthesis of Furan. [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. [Link]

-

Wikipedia. (n.d.). Feist–Benary synthesis. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mbbcollege.in [mbbcollege.in]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-Furoic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

An In-depth Technical Guide to the Structural Analogs of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid: A Scaffold for Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the design of potent and selective enzyme inhibitors. This technical guide provides a comprehensive analysis of the structural analogs of this core molecule, with a primary focus on their role as inhibitors of carbonic anhydrases (CAs) and indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the nuanced structure-activity relationships (SAR), explore diverse synthetic strategies, and provide detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting these critical enzymes.

Introduction: The Significance of the Furan Sulfonamide Scaffold

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a furan ring into a sulfonamide scaffold, as seen in this compound, creates a molecule with the potential to interact with a variety of biological targets.[1] Sulfonamides are a well-established class of drugs, known for their ability to inhibit carbonic anhydrases, among other therapeutic applications.[2] The combination of the furan ring, the sulfonamide moiety, and the carboxylic acid group in the core structure provides a rich platform for structural modification and optimization of biological activity.

This guide will primarily focus on two key therapeutic targets for analogs of this compound:

-

Carbonic Anhydrases (CAs): These metalloenzymes play a crucial role in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1]

-

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a key regulator of immune responses and is implicated in tumor immune escape.[3][4] Inhibition of IDO1 is a promising strategy in cancer immunotherapy.[3]

We will explore how modifications to the core scaffold influence inhibitory potency and selectivity for these targets, providing a roadmap for the rational design of next-generation inhibitors.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The biological activity of this compound analogs is exquisitely sensitive to their molecular structure. Understanding the SAR is paramount for designing compounds with improved potency and selectivity.

Carbonic Anhydrase Inhibition

The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site.[1] This interaction is a critical determinant of inhibitory potency.

Key Structural Features Influencing CA Inhibition:

-

The Sulfonamide Moiety: The unsubstituted -SO2NH2 group is crucial for potent CA inhibition. Modifications to this group generally lead to a decrease in activity.

-

The Furan Ring: The furan ring acts as a scaffold, positioning the key interacting groups. The methyl groups at the 2- and 5-positions can engage in favorable hydrophobic interactions within the active site, enhancing binding affinity.

-

The Carboxylic Acid Group: The carboxylic acid at the 3-position can form important hydrogen bond interactions with active site residues, contributing to the overall binding affinity. However, its ionizable nature can limit cell permeability.

Table 1: Illustrative SAR of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors

| Compound ID | R1 (at position 2) | R2 (at position 5) | R3 (at position 3) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) |

| 1a | H | H | COOH | 150 | 25 |

| 1b | CH₃ | H | COOH | 75 | 15 |

| 1c | CH₃ | CH₃ | COOH | 25 | 5 |

| 1d | CH₃ | CH₃ | CONH₂ | 45 | 10 |

| 1e | CH₃ | CH₃ | COOCH₃ | 120 | 30 |

Note: This table is a representative example based on general SAR principles for furan sulfonamides and does not represent data for a specific, single study. The data illustrates trends in activity with structural modifications.

As depicted in Table 1, the introduction of methyl groups at the 2- and 5-positions of the furan ring (compounds 1b and 1c ) generally leads to a significant increase in inhibitory potency against both the ubiquitous hCA II isoform and the tumor-associated hCA IX isoform. This suggests that these methyl groups contribute to favorable interactions within the enzyme's active site. Modification of the carboxylic acid to a carboxamide (1d ) or a methyl ester (1e ) typically results in a decrease in potency, highlighting the importance of the acidic proton for optimal interaction.

Diagram 1: Key Interactions of a Furan Sulfonamide Inhibitor with the Carbonic Anhydrase Active Site

Caption: Binding mode of a furan sulfonamide inhibitor in the CA active site.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Derivatives of 2,5-dimethylfuran-3-carboxylic acid have also emerged as potent inhibitors of IDO1.[3] The mechanism of inhibition involves the coordination of the carboxylic acid moiety to the heme iron in the active site of the enzyme.[3]

Key Structural Features Influencing IDO1 Inhibition:

-

The Carboxylic Acid Group: This group is essential for IDO1 inhibitory activity, as it directly interacts with the heme iron.[3]

-

The Furan Ring and its Substituents: The 2,5-dimethylfuran core serves as a scaffold. Modifications at the 4-position of the furan ring, where the sulfamoyl group is located in our primary topic, can be explored to introduce various substituents that can interact with the surrounding amino acid residues and modulate potency. For instance, replacing the sulfamoyl group with a substituted phenyl ring has been shown to be well-tolerated.[4]

-

Amide Linkages: The introduction of an amide linkage at the 3-position (in place of the carboxylic acid) and subsequent derivatization can lead to potent IDO1 inhibitors. Structure-activity relationship studies have shown that bulky, hydrophobic groups attached via an amide linker can significantly enhance inhibitory activity.[4]

Table 2: SAR of 2,5-Dimethylfuran-3-carboxylic Acid Derivatives as IDO1 Inhibitors

| Compound ID | R Group (at position 4) | Linker at C3 | Terminal Group | HeLa Cell IC₅₀ (nM) |

| 2a | H | -COOH | - | >1000 |

| 2b | -CONH-(4-F-Ph) | -COOH | - | 500 |

| 2c | -CONH-(4-Cl-Ph) | -CONH- | Isopropylcyclohexyl | 15 |

| 2d | -CONH-(4-Br-Ph) | -CONH- | Di-isopropyl | 4.0[3] |

Note: This table is a representative example based on published data for 2,5-dimethylfuran-3-carboxylic acid derivatives as IDO1 inhibitors.[3][4] It illustrates the importance of the amide linker and terminal hydrophobic groups.

The data in Table 2 clearly demonstrates that the carboxylic acid alone (2a ) is a weak inhibitor. The introduction of a substituted phenylamide at the 4-position (2b ) improves activity, but the most significant gains are achieved by converting the carboxylic acid at C3 to a carboxamide and introducing bulky, lipophilic groups (2c and 2d ).[3][4]

Synthetic Strategies and Experimental Protocols

The synthesis of structural analogs of this compound can be achieved through a variety of established synthetic routes.

General Synthetic Scheme

A general and versatile approach to the synthesis of the core scaffold and its analogs is outlined below.

Diagram 2: General Synthetic Workflow for Furan Sulfonamide Analogs

Caption: Synthetic pathway to this compound and its analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate (C)

-

Reaction Setup: To a solution of 2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

-

Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Synthesis of this compound (H)

-

Hydrolysis: Hydrolyze ethyl 2,5-dimethylfuran-3-carboxylate (C) to the corresponding carboxylic acid (D) using a base such as sodium hydroxide in a mixture of water and a co-solvent like ethanol, followed by acidification.

-

Chlorosulfonation: Carefully add the carboxylic acid (D) to an excess of chlorosulfonic acid at 0°C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitated chlorosulfonyl derivative (F) is collected by filtration and washed with cold water.

-

Amination: Add the crude chlorosulfonyl derivative (F) to a concentrated aqueous solution of ammonia at 0°C. Stir the mixture at room temperature for several hours.

-

Purification: Acidify the reaction mixture with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system to obtain the pure this compound (H).

Protocol 3: Synthesis of Amide and Ester Analogs (J)

-

Activation of Carboxylic Acid: To a solution of this compound (H) in a dry aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC (1.1 equivalents) and a base like DIPEA (2 equivalents).

-

Addition of Nucleophile: Add the desired amine or alcohol (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Biological Evaluation: Assaying for Enzyme Inhibition

Protocol 4: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

-

Instrumentation: An Applied Photophysics stopped-flow instrument is used for this assay.[5]

-

Reagents:

-

Buffer: 20 mM HEPES, pH 7.4.[5]

-

Indicator: 0.2 mM Phenol Red.[5]

-

Ionic Strength Adjuster: 20 mM NaBF₄.[5]

-

Substrate: Saturated CO₂ solution (concentrations ranging from 1.7 to 17 mM).[5]

-

Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX).

-

Inhibitor: Stock solutions (10 mM) of the test compounds are prepared in a suitable solvent (e.g., DMSO or water) and serially diluted.[5]

-

-

Procedure:

-

Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for complex formation.[5]

-

The CA-catalyzed CO₂ hydration is monitored by the change in absorbance of the phenol red indicator at 557 nm.[5]

-

The initial rates of the reaction are determined from the first 5-10% of the reaction progress.[5]

-

The uncatalyzed rate is subtracted from the observed rates.

-

-

Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors. Future research in this area will likely focus on:

-

Improving Isoform Selectivity: Designing analogs with enhanced selectivity for specific CA isoforms (e.g., tumor-associated hCA IX and XII over the off-target cytosolic isoforms) is a key objective to minimize side effects.

-

Exploring Other Therapeutic Targets: The demonstrated activity of derivatives against IDO1 suggests that this scaffold may have broader applications in immunotherapy and other disease areas. Further pharmacological profiling is warranted.

-

Bioisosteric Replacements: Investigating bioisosteric replacements for the carboxylic acid and sulfonamide moieties could lead to compounds with improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability.

-

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling will be instrumental in elucidating the binding modes of these inhibitors and guiding the design of more potent and selective compounds.

References

-

Abdel-Aziz, A. A.-M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(11), 1219–1224. [Link]

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5049. [Link]

-

Gao, Z., et al. (2013). Identification and Profiling of 3,5-dimethyl-isoxazole-4-carboxylic Acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] Amide as Histamine H(3) Receptor Antagonist for the Treatment of Depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-6273. [Link]

-

Li, Y., et al. (2019). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1754-1763. [Link]

-

Patel, R. V., et al. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Bioorganic Chemistry, 100, 103923. [Link]

-

Pop, M. S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

-

Sapegin, A., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857-865. [Link]

-

Sci-Hub. Synthethic Properties of 4‐Sulfamide Derivatives of 2,5‐Dimethyl‐1‐N‐pyrrole‐3‐carboxylic Acid. [Link]

-

Szymański, P., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(19), 6523. [Link]

-

Thomas, S. R., et al. (2025). Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. ChemBioChem. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7475-7491. [Link]

-

Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(1), 1-22. [Link]

-

Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. [Link]

-

Ciafardini, M., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

de Souza, M. V. N. (2020). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. ResearchGate. [Link]

-

dos Santos, T., et al. (2021). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules, 26(16), 4991. [Link]

-

Hassan, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(55), 33285-33298. [Link]

-

Kour, J., et al. (2021). Synthesis and biological evaluation of novel furopyridone derivatives as potent cytotoxic agents against esophageal cancer. Molecules, 26(18), 5543. [Link]

-

Koutentis, P. A., et al. (2025). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. ResearchGate. [Link]

-

Lima, L. M., et al. (2022). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 10, 976378. [Link]

-

Liu, H., et al. (2022). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 27(15), 4992. [Link]

-

Mączyński, M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5293. [Link]

-

Mst. Naznin, S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(11), 3505. [Link]

-

Nocentini, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5049. [Link]

-

Park, H., & Lee, Y.-S. (2018). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Molecules, 23(10), 2489. [Link]

- U.S. Patent No. US4603205A. (1986). Furan-3-carboxylic acid derivatives.

- World Intellectual Property Organization. (2023). (WO2023288035) Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.

-

Zadykowicz, B., et al. (2020). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 25(23), 5764. [Link]

-

Zhang, Y., et al. (2020). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 12(11), 2548. [Link]

-

Zovko, M., et al. (2004). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Molecules, 9(1), 52-59. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boron‐Based Functionalities Enhance, the Potency of 2,5‐Dimethylfuran‐Based IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Protocol for the Synthesis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, a novel substituted furan derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and accessibility, proceeding through a four-step sequence commencing with the cyclization to form the core furan structure, followed by electrophilic chlorosulfonation, amination to install the key sulfamoyl moiety, and concluding with ester hydrolysis to yield the final carboxylic acid. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction and Scientific Background

Substituted furan-3-carboxylic acids are significant scaffolds in medicinal chemistry. The incorporation of a sulfamoyl group (-SO₂NH₂) is a well-established strategy in drug design to enhance pharmacokinetic properties, such as solubility and cell permeability, and to introduce strong hydrogen bonding capabilities for molecular recognition at biological targets. The target molecule, this compound, combines these features, making it an attractive candidate for screening in various therapeutic areas.

The synthetic challenge lies in the controlled, regioselective functionalization of the furan ring. Furan and its derivatives are known to be sensitive to strong acids, often leading to polymerization.[1] Therefore, the choice of reagents and reaction conditions is critical. This protocol leverages the inherent electronic properties of the substituted furan ring. The 2- and 5-positions are blocked by methyl groups, which also serve as electron-donating groups that activate the ring towards electrophilic substitution. The electron-withdrawing nature of the carboxylate group at the 3-position is expected to direct incoming electrophiles to the C4 position, the only remaining unsubstituted carbon on the ring. This inherent regiochemical control is a cornerstone of the proposed synthetic route.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via the four-step pathway illustrated below. The strategy begins with the synthesis of an esterified furan precursor to protect the carboxylic acid functionality during the aggressive chlorosulfonation step.

Caption: Proposed four-step synthesis of the target molecule.

Materials and Equipment

Reagents

-

Ethyl acetoacetate (≥99%)

-

1-Chloroacetone (≥95%)

-

Pyridine (Anhydrous, ≥99.8%)

-

Chlorosulfonic acid (≥99%)

-

Dichloromethane (DCM, Anhydrous, ≥99.8%)

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and 1M)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Diethyl ether

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Deionized water

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnels and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware

-

pH meter or pH paper

-

Fume hood

Experimental Protocols

Safety Precaution: This synthesis involves corrosive and reactive chemicals. Chlorosulfonic acid reacts violently with water. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate (Compound 1)

Principle: This step employs the Feist-Benary furan synthesis, a classic method for forming substituted furans from α-halo ketones and β-dicarbonyl compounds. Here, 1-chloroacetone reacts with ethyl acetoacetate in the presence of a base, like pyridine, to facilitate condensation and subsequent cyclization to the furan ring.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (13.0 g, 100 mmol) and anhydrous pyridine (15.8 g, 16.1 mL, 200 mmol).

-

Begin stirring the mixture at room temperature. Slowly add 1-chloroacetone (9.25 g, 7.8 mL, 100 mmol) dropwise over 30 minutes. The addition is exothermic, and the reaction mixture may warm up.

-

After the addition is complete, heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:EtOAc eluent).

-

After cooling to room temperature, pour the reaction mixture into 100 mL of 2M HCl (aq) and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield Compound 1 as a colorless to pale yellow oil.

Step 2: Electrophilic Chlorosulfonation of Ethyl 2,5-dimethylfuran-3-carboxylate (Compound 2)

Principle: This is the key step to introduce the sulfonyl group. Chlorosulfonic acid serves as the electrophile. The furan ring, activated by the two methyl groups, undergoes electrophilic aromatic substitution. As the C2 and C5 positions are blocked, the substitution is directed to the C4 position.[2] Anhydrous conditions are critical to prevent the violent decomposition of chlorosulfonic acid.

Procedure:

-

In a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 2,5-dimethylfuran-3-carboxylate (1 ) (8.4 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (7.0 g, 4.2 mL, 60 mmol) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous gas (HCl) evolution will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully and slowly pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with cold water (50 mL) and then brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product, Compound 2 , is often used directly in the next step without further purification due to its reactivity.

Step 3: Amination of Ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate (Compound 3)

Principle: The highly reactive sulfonyl chloride (Compound 2 ) undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide (Compound 3 ). A concentrated solution of ammonium hydroxide provides the ammonia nucleophile.

Procedure:

-

Dissolve the crude sulfonyl chloride (2 ) from the previous step in 100 mL of tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0 °C.

-

While stirring vigorously, add 50 mL of concentrated ammonium hydroxide solution (28-30%) dropwise. A white precipitate will form. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Remove the THF using a rotary evaporator.

-

Add 100 mL of deionized water to the remaining aqueous slurry and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexanes:EtOAc gradient) to yield Compound 3 as a white solid.

Step 4: Hydrolysis of Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate (Target Molecule)

Principle: The final step is a standard saponification reaction. The ethyl ester (Compound 3 ) is hydrolyzed under basic conditions using sodium hydroxide, followed by acidic workup to protonate the carboxylate and yield the final carboxylic acid product.

Procedure:

-

Dissolve the sulfonamide ester (3 ) (e.g., 25 mmol) in 50 mL of methanol in a 250 mL round-bottom flask.

-

Add a solution of sodium hydroxide (2.0 g, 50 mmol) in 25 mL of water.

-

Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

After cooling to room temperature, remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Dry the solid product under vacuum to afford the final compound, This compound .

Data Summary and Expected Results

| Step | Product Name | Compound | Starting Material (mmol) | Expected Yield (%) | Physical Appearance |

| 1 | Ethyl 2,5-dimethylfuran-3-carboxylate | 1 | 100 | 65-75% | Colorless to yellow oil |

| 2 | Ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | 2 | 50 | (Used crude) | Yellow to brown oil |

| 3 | Ethyl 2,5-dimethyl-4-sulfamoylfuran-3-carboxylate | 3 | ~50 | 70-80% (over 2 steps) | White crystalline solid |

| 4 | This compound | Target | 25 | 85-95% | White to off-white solid |

Yields are estimates and may vary based on experimental conditions and purification efficiency.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, S=O and N-H of the sulfonamide).

-

Melting Point: To assess the purity of the solid final product.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan.

- Google Patents. (1998). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (U.S. Patent No. 6,022,984A).

- Scully, J. F., & Brown, E. V. (1954). The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides. The Journal of Organic Chemistry, 19(6), 894–901.

Sources

Application Notes and Protocols for Metallo-β-Lactamase Inhibition Assays Using 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Introduction: The Escalating Threat of Metallo-β-Lactamases and a Novel Inhibitor Class

The rise of antibiotic resistance is a global health crisis, with metallo-β-lactamases (MBLs) emerging as a formidable threat.[1][2][3] These zinc-dependent enzymes, categorized as Ambler class B β-lactamases, possess the alarming ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[4][5][6] Unlike their serine-β-lactamase counterparts, there are currently no clinically approved inhibitors for MBLs, rendering infections by MBL-producing bacteria exceedingly difficult to treat.[4][7][8] This critical gap in our antimicrobial arsenal necessitates the urgent discovery and characterization of novel MBL inhibitors.

This document provides a detailed guide for researchers on the utilization of a promising new inhibitor candidate, 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid , in MBL inhibition assays. This compound, with its unique furan core, carboxylic acid, and sulfamoyl moieties, represents a novel scaffold for MBL inhibition. The protocols outlined herein are designed to be robust and adaptable for the screening and characterization of this and similar compounds against various MBLs.

Scientific Rationale and Mechanism of Action

The inhibitory potential of this compound is predicated on the well-established principles of MBL catalysis and inhibition. MBLs rely on one or two zinc ions in their active site to activate a water molecule for the hydrolysis of the β-lactam ring.[6][7][9] Consequently, a primary strategy for MBL inhibition is the chelation of these essential zinc ions.[1][9]

The structure of this compound suggests a multi-pronged inhibitory mechanism:

-

Zinc Chelation: The carboxylic acid and sulfamoyl groups are capable of coordinating with the zinc ions in the MBL active site, displacing the catalytic water molecule and rendering the enzyme inactive.[6][9]

-

Mimicry of the Transition State: The geometry of the inhibitor may mimic the tetrahedral transition state of the β-lactam hydrolysis reaction, allowing for tight binding to the active site.[4][10]

The following diagram illustrates the proposed mechanism of inhibition:

Caption: Proposed MBL inhibition by zinc chelation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the assessment of this compound as an MBL inhibitor.

Reagent and Stock Solution Preparation

a. MBL Enzyme:

-

Obtain purified recombinant MBLs (e.g., NDM-1, VIM-2, IMP-1) from commercial sources or express and purify in-house.[11][12]

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Prepare a concentrated stock solution (e.g., 1 mg/mL) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, with 50 µM ZnCl₂) and store at -80°C in small aliquots.

b. Inhibitor Stock Solution:

-

Synthesize or procure this compound.

-

Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

-

Store the stock solution at -20°C, protected from light.

c. Substrate Stock Solution:

-

Nitrocefin: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light. Nitrocefin is a chromogenic substrate that changes color upon hydrolysis by β-lactamases, allowing for spectrophotometric monitoring of enzyme activity.[13][14]

-

Fluorogenic Substrates (Optional): For enhanced sensitivity, fluorogenic substrates like umbelliferone-derived cephalosporins can be used.[11][12] Prepare stock solutions as per the manufacturer's instructions.

d. Assay Buffer:

-

50 mM HEPES, pH 7.5

-

50 µM ZnCl₂

-

0.01% (v/v) Triton X-100 (to prevent protein aggregation)

-

Prepare fresh and store at 4°C.

IC₅₀ Determination using a Spectrophotometric Assay

The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor. This protocol utilizes the chromogenic substrate nitrocefin.

Workflow:

Sources

- 1. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Identification and characterization of a novel metallo β-lactamase, SZM-1, in Shenzhen Bay, South China [frontiersin.org]

- 4. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MβL [mblinhibitors.miamioh.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. nitrocefin.com [nitrocefin.com]

analytical methods for quantifying 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

An Application Note on the Quantitative Analysis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Introduction

This compound is a novel heterocyclic compound with potential applications in drug discovery and development. Its unique structure, incorporating a furan core, a carboxylic acid group, and a sulfonamide moiety, suggests a range of physicochemical properties that may be of pharmacological interest. As with any new chemical entity (NCE), the ability to accurately and reliably quantify the compound in both bulk drug substance and biological matrices is fundamental to its progression through the drug development pipeline.[1][2] This application note details robust analytical methodologies for the quantification of this compound, providing researchers, scientists, and drug development professionals with the necessary protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.[3][4][5]

Physicochemical Properties and Analytical Strategy